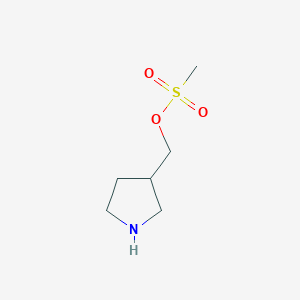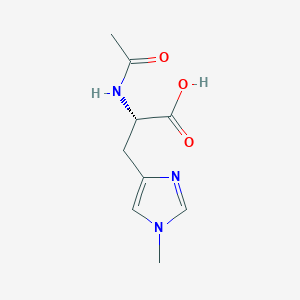
N-Acetyl-1-methyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-1-methyl-L-histidine is a derivative of L-histidine, an essential amino acid. This compound is characterized by the acetylation of the amino group and methylation of the imidazole ring. It is a monocarboxylic acid anion that plays a significant role as a metabolite in human blood serum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .
化学反应分析
Types of Reactions: N-Acetyl-1-methyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of N-acetyl-L-histidine.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
N-Acetyl-1-methyl-L-histidine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a metabolite in human blood serum and its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in nutritional supplements
作用机制
The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:
相似化合物的比较
N-Acetyl-1-methyl-L-histidine can be compared with other similar compounds like:
N-Acetyl-L-histidine: Similar structure but lacks the methyl group on the imidazole ring.
1-Methyl-L-histidine: Similar structure but lacks the acetyl group.
N-Acetyl-3-methyl-L-histidine: Similar structure but with a methyl group at a different position on the imidazole ring
Uniqueness: this compound is unique due to its specific acetylation and methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
84285-33-6 |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 |
InChI 键 |
GVRCKHXHWSYDEF-QMMMGPOBSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


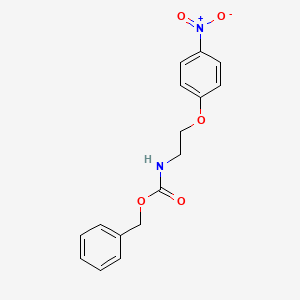
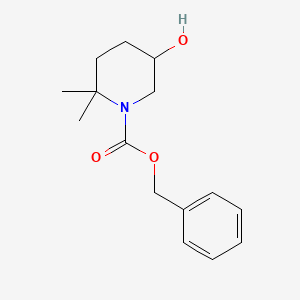
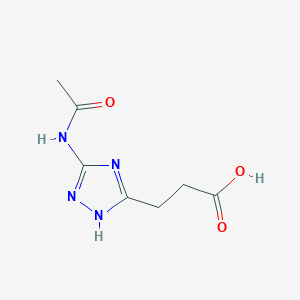
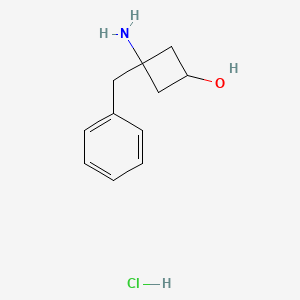
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
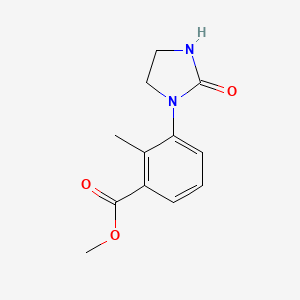
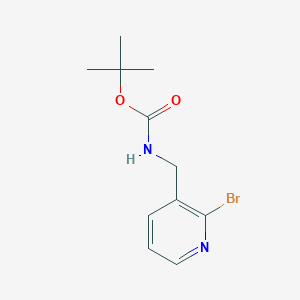


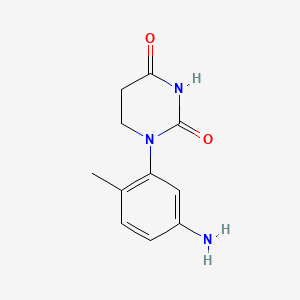
![7-Bromo-2,3-dihydro-pyrido[3,4-b][1,4]oxazine-1-carboxylic acid benzyl ester](/img/structure/B13496959.png)
![(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B13496960.png)
![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)
